molecular formula C11H10N2OS2 B14366371 Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- CAS No. 91137-88-1

Rhodanine, 3-ethyl-5-(4-pyridylmethylene)-

Cat. No.: B14366371
CAS No.: 91137-88-1
M. Wt: 250.3 g/mol
InChI Key: RHKBQMIJJIQKGI-CLFYSBASSA-N
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Description

Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidine ring with a pyridylmethylene substituent, which contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- typically involves the condensation of rhodanine with an appropriate aldehyde. One common method is the Knoevenagel condensation reaction, where rhodanine reacts with 4-pyridinecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. It is also known to participate in Michael addition reactions, where the exocyclic double bond reacts with nucleophiles, affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- is unique due to its pyridylmethylene group, which enhances its reactivity and biological activity compared to other rhodanine derivatives. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

91137-88-1

Molecular Formula

C11H10N2OS2

Molecular Weight

250.3 g/mol

IUPAC Name

(5Z)-3-ethyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H10N2OS2/c1-2-13-10(14)9(16-11(13)15)7-8-3-5-12-6-4-8/h3-7H,2H2,1H3/b9-7-

InChI Key

RHKBQMIJJIQKGI-CLFYSBASSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=NC=C2)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=NC=C2)SC1=S

Origin of Product

United States

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